molecular formula C12H10FN3O2S2 B6523411 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 852453-42-0

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

Cat. No.: B6523411
CAS No.: 852453-42-0
M. Wt: 311.4 g/mol
InChI Key: OWCFAZFONDVRGC-UHFFFAOYSA-N
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Description

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide typically involves the following steps:

  • Formation of the Imidazothiazole Core: : The imidazothiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones.

  • Sulfonamide Formation: : The final step involves the reaction of the fluorinated benzene derivative with sulfonamide reagents to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The imidazothiazole core can be reduced to form hydrogenated analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorinated derivatives with higher oxidation states.

  • Reduction: : Hydrogenated imidazothiazole derivatives.

  • Substitution: : Sulfonamide derivatives with various nucleophiles.

Scientific Research Applications

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating bacterial infections and other diseases.

  • Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, such as sulfamethoxazole and sulfisoxazole. While these compounds share similar antibacterial properties, the presence of the fluorine atom and the imidazothiazole moiety in This compound provides enhanced chemical stability and potentially improved biological activity.

List of Similar Compounds

  • Sulfamethoxazole

  • Sulfisoxazole

  • Sulfadiazine

  • Sulfapyridine

Properties

IUPAC Name

4-fluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFAZFONDVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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